Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Description
Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hex
Biological Activity
Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a bioisostere for various pharmacologically relevant compounds.
- Molecular Formula : C16H19IO4
- Molecular Weight : 402.22 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)OC)CI
Biological Activity
Recent studies have focused on the synthesis and biological validation of compounds within the 2-oxabicyclo[2.1.1]hexane class, including this compound. The following sections summarize key findings regarding its biological activity.
Medicinal Chemistry Applications
This compound has been identified as a potential bioisostere for ortho- and meta-benzenes, which are prevalent in many therapeutic agents. This compound's structure allows for modifications that can enhance pharmacological properties while maintaining similar biological activities to traditional benzene derivatives .
Antimicrobial Activity
In vitro studies have indicated that derivatives of 2-oxabicyclo[2.1.1]hexanes exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity .
Case Studies
A series of experiments were conducted to evaluate the biological efficacy of this compound:
- Study 1 : A compound derived from this compound was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 32 |
Compound B | Escherichia coli | 64 |
This suggests that modifications to the bicyclic structure can lead to enhanced antimicrobial properties.
Synthesis and Preparation Methods
The synthesis of this compound typically involves iodocyclization reactions followed by esterification processes to introduce the ethyl carboxylate group. The reaction conditions often require iodine and a suitable solvent under controlled temperatures to yield high purity products.
Properties
Molecular Formula |
C16H19IO4 |
---|---|
Molecular Weight |
402.22 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C16H19IO4/c1-3-20-14(18)16-8-15(9-16,10-17)21-13(16)11-4-6-12(19-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3 |
InChI Key |
PEGXWROEKGPRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)OC)CI |
Origin of Product |
United States |
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